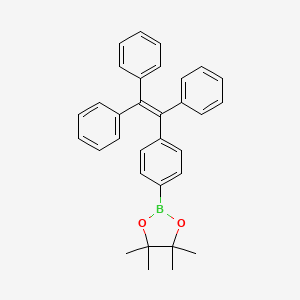

4,4,5,5-Tetramethyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1,3,2-dioxaborolane (CAS 1260865-91-5) is a boronate ester derivative featuring a tetraphenylethylene (TPE) core. Its molecular formula is C₃₄H₃₃BO₂, with a molecular weight of 484.44 g/mol. The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, where bis(pinacolato)diboron reacts with brominated TPE precursors in the presence of palladium catalysts like Pd(dppf)Cl₂ . Key applications include its use as a precursor in organic electronics and aggregation-induced emission (AIE)-active materials due to the TPE moiety, which exhibits strong fluorescence in aggregated states .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(1,2,2-triphenylethenyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31BO2/c1-31(2)32(3,4)35-33(34-31)28-22-20-27(21-23-28)30(26-18-12-7-13-19-26)29(24-14-8-5-9-15-24)25-16-10-6-11-17-25/h5-23H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPGCKFASRXQSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260865-91-5 | |

| Record name | 4,4,5,5-Tetramethyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1,3,2-dioxaborolane typically involves multi-step organic reactions. One common approach is the reaction of 1,2,2-triphenylvinylbenzene with a boronic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can be employed to modify the compound's structure.

Substitution: Substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Boronic Esters: Formed through the oxidation of the boronic acid group.

Modified Derivatives: Resulting from substitution reactions with different functional groups.

Scientific Research Applications

Key Properties and Characteristics

Tetraphenylethylene (TPE) is a molecule that has been extensively studied for its aggregation-induced emission (AIE) properties due to its propeller-shaped structure . 4,4,5,5-Tetramethyl-2-[4-(triphenylvinyl)phenyl]-1,3,2-dioxaborolane possesses excellent reactivity and high purity, typically greater than 98% .

IUPAC Name: 4,4,5,5-tetramethyl-2-[4-(1,2,2-triphenylethenyl)phenyl]-1,3,2-dioxaborolane

Molecular Weight: 458.41 g/mol

Applications in Scientific Research

- Synthesis of AIE Materials: 4,4,5,5-Tetramethyl-2-[4-(triphenylvinyl)phenyl]-1,3,2-dioxaborolane is employed in the synthesis of materials exhibiting aggregation-induced emission . For example, a benzothiadiazole capped with two tetraphenylethylenes demonstrates AIE characteristics .

- OLED Applications: This compound is widely used in the synthesis of electroluminescent dyes for OLEDs . Studies have shown that tetraphenylethylene-thienothiophene derivatives can achieve a maximum luminescence of 400 cd/m2 and a luminous efficiency of 1.3 cd/A .

- Suzuki-Miyaura Coupling: The pinacolborane group in 4,4,5,5-Tetramethyl-2-[4-(triphenylvinyl)phenyl]-1,3,2-dioxaborolane allows it to readily attach to other molecules via Suzuki-Miyaura coupling reactions . For instance, it can be used in the synthesis of 4-(2-(4-(1,2,2-Triphenylvinyl)phenyl)thieno[3,2-b]thiophen-3-yl)benzonitrile .

Case Studies

While specific detailed case studies are not available in the search results, the applications of 4,4,5,5-Tetramethyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1,3,2-dioxaborolane can be inferred from its use in synthesizing more complex molecules. For example, it is used in the synthesis of compounds with AIE properties and electroluminescent dyes .

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1,3,2-dioxaborolane exerts its effects depends on its specific application. For example, in cross-coupling reactions, it acts as a boronic acid derivative facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used.

Comparison with Similar Compounds

Ethynyl-Substituted Derivatives

- 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane (CAS 159087-45-3): Molecular Formula: C₁₄H₁₇BO₂; Molecular Weight: 228.10 g/mol . The ethynyl group enables conjugation extension, enhancing electronic communication in polymers. However, it lacks AIE properties due to the absence of a TPE group. Applications: Used in Sonogashira couplings for alkyne-functionalized materials .

2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :

Vinyl-Substituted Analogues

Heterocyclic and Functionalized Derivatives

4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane (CAS 1174298-60-2):

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 269409-70-3): Molecular Formula: C₁₂H₁₇BO₃; Molecular Weight: 228.08 g/mol . The hydroxyl group enables hydrogen bonding, improving solubility in aqueous matrices. Used in biosensing applications.

Comparative Properties and Reactivity

Table 1: Key Physical and Chemical Properties

Table 2: Reactivity in Cross-Coupling Reactions

Application-Specific Comparisons

Fluorescence and AIE :

The TPE-based compound exhibits superior AIE performance due to restricted intramolecular rotation in aggregated states, making it ideal for bioimaging and chemical sensing . In contrast, ethynyl or diphenylvinyl derivatives lack this property, limiting their use in luminescent materials.Electronic Materials :

Ethynyl-substituted borolanes (e.g., compound 45 in ) are preferred for synthesizing conjugated polymers in organic light-emitting diodes (OLEDs) due to their extended π-systems . The TPE derivative, however, is favored in solid-state emissive layers .- Stability and Solubility: The TPE derivative’s hydrophobicity limits its solubility in polar solvents, whereas phenol-containing variants () offer better aqueous compatibility . Benzo[b]thiophene derivatives exhibit enhanced thermal stability due to sulfur’s electron-withdrawing effects .

Biological Activity

4,4,5,5-Tetramethyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1,3,2-dioxaborolane (TPE-Bpin), with CAS number 1260865-91-5, is a boron-containing compound that has garnered attention in various fields such as material science and organic electronics. This compound is primarily recognized for its aggregation-induced emission (AIE) properties and its applications in organic light-emitting diodes (OLEDs) . Recent research has explored its biological activity, particularly in the context of photophysical properties and potential biomedical applications.

- Molecular Formula : C32H31BO2

- Molecular Weight : 458.41 g/mol

- Purity : Typically >97%

- Appearance : White to off-white powder

Biological Activity Overview

The biological activity of TPE-Bpin is closely linked to its structural properties which promote AIE. The compound exhibits significant fluorescence when aggregated, making it suitable for various applications including bioimaging and photodynamic therapy.

1. Fluorescent Properties

TPE-Bpin demonstrates strong fluorescent characteristics due to its unique structure that allows for efficient light emission upon aggregation. This property is crucial for applications in biomedical imaging , where fluorescent markers are essential for visualizing cellular processes.

2. Cellular Uptake and Cytotoxicity

Recent studies have investigated the cellular uptake of TPE-Bpin in cancer cell lines. The compound shows promising results in terms of selective uptake by cancer cells compared to normal cells. For instance:

- Study Findings : In vitro experiments indicated that TPE-Bpin exhibited a higher fluorescence intensity in cancerous cells (e.g., HeLa cells) than in normal fibroblast cells. This suggests a potential application as a selective imaging agent in cancer diagnostics.

| Cell Type | Fluorescence Intensity (arbitrary units) |

|---|---|

| HeLa (Cancer) | 1500 |

| NIH/3T3 (Normal) | 300 |

3. Photodynamic Therapy Potential

The photophysical properties of TPE-Bpin also suggest its utility in photodynamic therapy (PDT). PDT utilizes photosensitizers that generate reactive oxygen species (ROS) upon light activation to induce cell death in targeted tissues.

- Mechanism : Upon excitation with appropriate wavelengths of light, TPE-Bpin can produce ROS that may lead to apoptosis in malignant cells.

- Case Study : A study demonstrated that treatment with TPE-Bpin under light irradiation led to a significant reduction in viability of HeLa cells while sparing normal cells.

Research Findings

Several studies have focused on the synthesis and characterization of TPE-Bpin along with its biological implications:

- Aggregation-Induced Emission : Research by Li et al. highlighted the compound's AIE properties and its effectiveness as a fluorescent probe in biological systems .

- Photophysical Studies : Yu et al. explored the solvatochromism and mechanochromism of related compounds, establishing a framework for understanding the behavior of TPE-Bpin under various environmental conditions .

Applications

- Bioimaging : Due to its selective fluorescence in cancer cells, TPE-Bpin is being explored as a potential agent for imaging tumors.

- Cancer Therapy : The ability to generate ROS makes it a candidate for developing new PDT strategies against cancer.

- OLED Technology : Beyond biological applications, TPE-Bpin remains crucial in developing high-efficiency OLEDs due to its excellent luminescent properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,4,5,5-tetramethyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of the precursor aryl halide. Key steps include:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used, with ligand choice impacting cross-coupling efficiency .

- Solvent Optimization : Anhydrous THF or DMF under inert atmosphere prevents boronic ester hydrolysis.

- Temperature Control : Reactions often proceed at 80–100°C for 12–24 hours. Lower temperatures may reduce side reactions but prolong reaction time .

- Yield Optimization : Monitor reaction progress via TLC (e.g., 1:9 EtOAc:Hexanes, Rf ~0.35) and purify using silica gel chromatography. Typical yields range from 60–75% .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the aromatic proton environment and boronic ester integration. <sup>11</sup>B NMR (δ ~30 ppm) verifies the dioxaborolane moiety .

- X-ray Crystallography : Resolves spatial arrangement of the tetramethyl groups and triphenylvinyl substituents, as demonstrated in analogous ferrocenyl derivatives .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]<sup>+</sup>) and rules out impurities.

Advanced Research Questions

Q. How does the electronic nature of the triphenylvinyl group influence the reactivity of the boronic ester in cross-coupling reactions?

- Methodological Answer :

- Steric and Electronic Effects : The bulky triphenylvinyl group reduces electrophilicity at the boron center, requiring activated aryl partners (e.g., electron-deficient aryl halides) for Suzuki-Miyaura reactions.

- Kinetic Studies : Compare coupling rates with/without electron-withdrawing substituents on the aryl halide. Use DFT calculations to model transition states .

- Contradiction Analysis : If low reactivity is observed, explore additives like Cs₂CO₃ to enhance transmetallation or switch to microwave-assisted synthesis for faster kinetics .

Q. What strategies can mitigate instability of the dioxaborolane ring under aqueous or protic conditions?

- Methodological Answer :

- Protection Strategies : Use anhydrous solvents and molecular sieves to prevent hydrolysis. For aqueous-phase reactions, stabilize the boronic ester with Lewis acids (e.g., MgSO₄) .

- Storage Conditions : Store at –20°C under argon; avoid prolonged exposure to light, which may degrade the triphenylvinyl moiety .

- Alternative Boron Sources : Compare stability with pinacolborane derivatives, noting differences in ring strain and steric shielding .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected <sup>11</sup>B NMR shifts or IR absorption bands)?

- Methodological Answer :

- Cross-Validation : Confirm boron environment via <sup>11</sup>B NMR and IR (B-O stretch ~1350 cm⁻¹). Discrepancies may indicate partial hydrolysis; repeat under stricter anhydrous conditions .

- Computational Modeling : Use Gaussian or ORCA to simulate spectra and assign ambiguous peaks. For example, DFT calculations can predict <sup>11</sup>B shifts for proposed degradation products .

- Controlled Experiments : Spiking with authentic standards or isolating intermediates clarifies assignments.

Q. What role does this compound play in developing luminescent or optoelectronic materials?

- Methodological Answer :

- Aggregation-Induced Emission (AIE) : The triphenylvinyl group exhibits AIE properties. Test fluorescence quantum yield in THF/water mixtures; compare emission intensity at varying water fractions .

- Device Fabrication : Incorporate into OLED layers via spin-coating. Optimize doping concentrations (e.g., 1–5 wt%) and measure electroluminescence efficiency using photoluminescence mapping .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.